molecular formula C19H16BrN3O3 B298171 N-(2-{2-[5-bromo-2-(2-propynyloxy)benzylidene]hydrazino}-2-oxoethyl)benzamide

N-(2-{2-[5-bromo-2-(2-propynyloxy)benzylidene]hydrazino}-2-oxoethyl)benzamide

Cat. No. B298171
M. Wt: 414.3 g/mol
InChI Key: IKYVSJAAHVSOEE-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{2-[5-bromo-2-(2-propynyloxy)benzylidene]hydrazino}-2-oxoethyl)benzamide, also known as BB-94, is a synthetic compound that has been widely used in scientific research. BB-94 belongs to the class of hydroxamic acid-based inhibitors and has been shown to have potent inhibitory effects on matrix metalloproteinases (MMPs). MMPs are a group of enzymes that play a crucial role in the degradation of extracellular matrix (ECM) proteins and are involved in various physiological and pathological processes, such as tissue remodeling, wound healing, and cancer metastasis.

Mechanism of Action

N-(2-{2-[5-bromo-2-(2-propynyloxy)benzylidene]hydrazino}-2-oxoethyl)benzamide exerts its inhibitory effects on MMPs by binding to the catalytic zinc ion in the active site of the enzyme. This leads to the inhibition of the enzyme's proteolytic activity, which prevents the degradation of ECM proteins. This compound has been shown to have a high affinity for the active site of MMPs and can inhibit the activity of both soluble and membrane-bound MMPs.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the invasion and migration of cancer cells, as well as the angiogenic activity of endothelial cells. In vivo studies have shown that this compound can suppress tumor growth and metastasis in various animal models of cancer. This compound has also been investigated for its potential role in wound healing, as it can promote the formation of granulation tissue and accelerate the healing process.

Advantages and Limitations for Lab Experiments

N-(2-{2-[5-bromo-2-(2-propynyloxy)benzylidene]hydrazino}-2-oxoethyl)benzamide has several advantages as a research tool, including its potent inhibitory effects on MMPs, its high affinity for the active site of the enzyme, and its ability to inhibit both soluble and membrane-bound MMPs. However, this compound also has some limitations, such as its potential off-target effects and its non-specific inhibition of other zinc-dependent enzymes. Therefore, it is important to use this compound in conjunction with other methods, such as genetic knockdown or knockout of MMPs, to confirm the specificity of its effects.

Future Directions

For research on N-(2-{2-[5-bromo-2-(2-propynyloxy)benzylidene]hydrazino}-2-oxoethyl)benzamide could include:
1. Investigating the effects of this compound on other physiological and pathological processes, such as inflammation, fibrosis, and neurodegeneration.
2. Developing more specific MMP inhibitors that can target individual MMPs with higher selectivity and potency.
3. Investigating the potential use of this compound in combination with other therapeutic agents, such as chemotherapy or immunotherapy, for the treatment of cancer.
4. Investigating the potential use of this compound as a diagnostic tool for the detection of MMP activity in various diseases.
5. Investigating the potential use of this compound in tissue engineering and regenerative medicine, as it can promote the formation of granulation tissue and accelerate wound healing.

Synthesis Methods

N-(2-{2-[5-bromo-2-(2-propynyloxy)benzylidene]hydrazino}-2-oxoethyl)benzamide can be synthesized through a multi-step process involving the reaction of 5-bromo-2-(2-propynyloxy)benzaldehyde with hydrazine hydrate, followed by the reaction with ethyl 2-bromoacetate, and finally the reaction with benzoyl chloride. The resulting product is then purified through column chromatography to obtain this compound in high yield and purity.

Scientific Research Applications

N-(2-{2-[5-bromo-2-(2-propynyloxy)benzylidene]hydrazino}-2-oxoethyl)benzamide has been extensively studied in scientific research due to its potent inhibitory effects on MMPs. MMPs are involved in the degradation of ECM proteins, which are essential for maintaining tissue structure and function. Dysregulation of MMP activity has been implicated in various pathological conditions, such as cancer, arthritis, and cardiovascular diseases. This compound has been shown to inhibit the activity of various MMPs, such as MMP-1, MMP-2, MMP-3, and MMP-9, and has been investigated as a potential therapeutic agent for these diseases.

properties

Molecular Formula

C19H16BrN3O3

Molecular Weight

414.3 g/mol

IUPAC Name

N-[2-[(2E)-2-[(5-bromo-2-prop-2-ynoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C19H16BrN3O3/c1-2-10-26-17-9-8-16(20)11-15(17)12-22-23-18(24)13-21-19(25)14-6-4-3-5-7-14/h1,3-9,11-12H,10,13H2,(H,21,25)(H,23,24)/b22-12+

InChI Key

IKYVSJAAHVSOEE-WSDLNYQXSA-N

Isomeric SMILES

C#CCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2

SMILES

C#CCOC1=C(C=C(C=C1)Br)C=NNC(=O)CNC(=O)C2=CC=CC=C2

Canonical SMILES

C#CCOC1=C(C=C(C=C1)Br)C=NNC(=O)CNC(=O)C2=CC=CC=C2

Origin of Product

United States

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